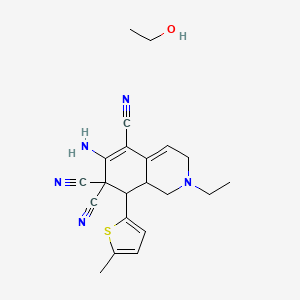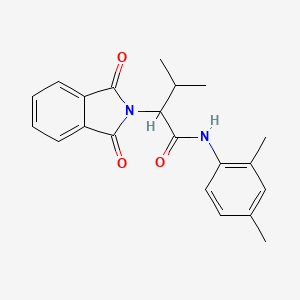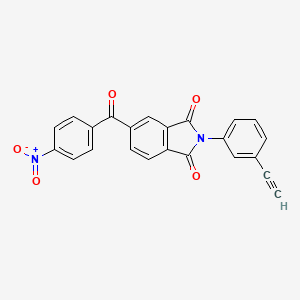![molecular formula C18H17F3N2 B5187109 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5187109.png)
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. This compound is also known as TFB and belongs to the class of phenethylamines.
作用機序
The mechanism of action of TFB is not fully understood, but it is believed to be similar to other phenethylamines. TFB is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including mood enhancement and altered perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFB are still being studied, but it has been shown to have a range of effects on the brain and body. TFB has been shown to increase heart rate and blood pressure, which can lead to cardiovascular complications in some individuals. TFB has also been shown to alter brain activity, leading to changes in mood, perception, and cognition.
実験室実験の利点と制限
One advantage of using TFB in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. These limitations must be taken into account when using TFB in lab experiments.
将来の方向性
There are several future directions for the use of TFB in scientific research. One potential area of study is the development of new antidepressant drugs based on the structure of TFB. Another potential area of study is the use of TFB as a hallucinogen, which could lead to a better understanding of the mechanisms underlying altered perception and cognition. Additionally, further research is needed to fully understand the biochemical and physiological effects of TFB and its potential for use in various scientific research areas.
Conclusion:
In conclusion, 2-(1H-indol-3-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine is a chemical compound that has been extensively studied for its potential in scientific research. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. However, TFB has also been shown to have a range of side effects, including cardiovascular complications and altered brain activity. Further research is needed to fully understand the potential of TFB in various scientific research areas.
合成法
The synthesis of TFB is a complex process that involves several steps. The first step is the synthesis of 4-(trifluoromethyl)benzyl chloride, which is then reacted with 2-(1H-indol-3-yl)ethanamine to form TFB. The final product is purified using various methods, including recrystallization and chromatography.
科学的研究の応用
TFB has been studied for its potential in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. TFB has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for the development of new antidepressant drugs. TFB has also been studied for its potential as a hallucinogen and has been found to have similar effects to other phenethylamines, such as MDMA.
特性
IUPAC Name |
2-(1H-indol-3-yl)-N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2/c19-18(20,21)15-7-5-13(6-8-15)11-22-10-9-14-12-23-17-4-2-1-3-16(14)17/h1-8,12,22-23H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFROZGICRQKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B5187026.png)



![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)

![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187104.png)
![1-(4-ethynylbenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5187106.png)

![4-(4-methoxyphenyl)-2,4,10-trimethyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5187124.png)
![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
